N-Butyl-2-ethyl-3-methoxy-2H-indazole-6-carboxamide

Description

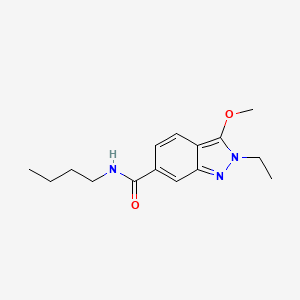

N-Butyl-2-ethyl-3-methoxy-2H-indazole-6-carboxamide (CAS: 919107-00-9) is a synthetic indazole derivative with the molecular formula C₁₈H₂₁N₃O₃ and a molecular weight of 327.38 g/mol. Its structure features a 2H-indazole core substituted with a methoxy group at position 3, an ethyl group at position 2, and an N-butyl carboxamide moiety at position 4. The compound’s InChIKey (ZBPKDUALCJETHX-UHFFFAOYSA-N) and SMILES notation (CCCCN1C(=C2C=CC(=CC2=N1)C(=O)NCC3=CC=CO3)OC) highlight its unique substituent arrangement, which influences its physicochemical and pharmacological properties .

The methoxy and alkyl substituents in this compound likely enhance its lipophilicity and metabolic stability compared to simpler indazole analogs .

Properties

CAS No. |

919108-71-7 |

|---|---|

Molecular Formula |

C15H21N3O2 |

Molecular Weight |

275.35 g/mol |

IUPAC Name |

N-butyl-2-ethyl-3-methoxyindazole-6-carboxamide |

InChI |

InChI=1S/C15H21N3O2/c1-4-6-9-16-14(19)11-7-8-12-13(10-11)17-18(5-2)15(12)20-3/h7-8,10H,4-6,9H2,1-3H3,(H,16,19) |

InChI Key |

PXIZESCCKBQSHS-UHFFFAOYSA-N |

Canonical SMILES |

CCCCNC(=O)C1=CC2=NN(C(=C2C=C1)OC)CC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Butyl-2-ethyl-3-methoxy-2H-indazole-6-carboxamide typically involves the formation of the indazole core followed by functionalization at specific positions. . The reaction conditions often include the use of palladium catalysts, base, and appropriate solvents under controlled temperatures.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and characterization using techniques like NMR, IR, and mass spectrometry to confirm the compound’s structure and purity .

Chemical Reactions Analysis

Types of Reactions

N-Butyl-2-ethyl-3-methoxy-2H-indazole-6-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents to form corresponding oxides.

Reduction: Reduction reactions can be performed to modify specific functional groups.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions at different positions on the indazole ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. The reaction conditions vary depending on the desired transformation, including temperature, solvent, and reaction time .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce different functional groups onto the indazole ring .

Scientific Research Applications

N-Butyl-2-ethyl-3-methoxy-2H-indazole-6-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-Butyl-2-ethyl-3-methoxy-2H-indazole-6-carboxamide involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor of certain enzymes or receptors, leading to the modulation of biological processes. For example, it may inhibit kinases involved in cancer cell proliferation or enzymes involved in inflammatory pathways .

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional attributes of N-Butyl-2-ethyl-3-methoxy-2H-indazole-6-carboxamide can be contextualized against related indazole and heterocyclic derivatives. Below is a detailed comparison:

Table 1: Key Structural and Functional Comparisons

Key Findings

Substituent Effects on Lipophilicity :

- The N-butyl and 2-ethyl groups in the target compound increase its logP value compared to the N-benzyl analog (C₁₉H₂₁N₃O₂), which trades alkyl chains for an aromatic benzyl group. This difference impacts membrane permeability and bioavailability .

- Benzothiazole derivatives (e.g., C₁₇H₁₃F₃N₂O₂S) exhibit even higher lipophilicity due to the trifluoromethyl group, but this may limit aqueous solubility .

Bioactivity Implications :

- The methoxy group at position 3 in indazole derivatives is critical for hydrogen bonding with target proteins, as seen in kinase inhibition assays .

- The furanylmethyl group in the target compound (vs. benzyl in C₁₉H₂₁N₃O₂) may confer selective binding to enzymes with hydrophobic active sites, as suggested by molecular docking studies .

Metabolic Stability :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.